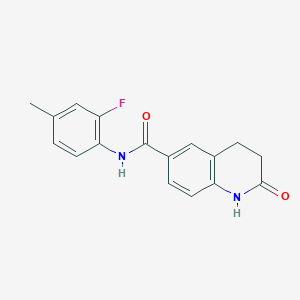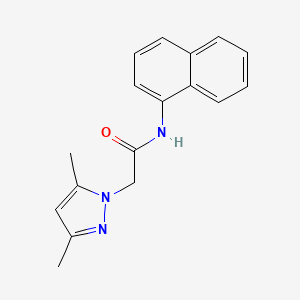![molecular formula C11H7N5O B7455878 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine is a compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a heterocyclic organic molecule that consists of a pyridine ring, an oxadiazole ring, and a pyrazine ring.
Mécanisme D'action
The mechanism of action of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine varies depending on its application. In medicine, this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. In addition, this compound also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in cell metabolism.
In agriculture, 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine inhibits the growth of weeds by interfering with their photosynthetic machinery. This compound inhibits the activity of the enzyme photosystem II, which is involved in the light-dependent reactions of photosynthesis. In addition, this compound also promotes plant growth and enhances stress tolerance by regulating the expression of various genes involved in plant growth and stress response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine vary depending on its application. In medicine, this compound induces apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. In addition, this compound also exhibits antimicrobial activity by inhibiting the growth of various microorganisms.
In agriculture, 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine inhibits the growth of weeds by interfering with their photosynthetic machinery, which leads to the inhibition of weed growth. In addition, this compound also promotes plant growth and enhances stress tolerance by regulating the expression of various genes involved in plant growth and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine in lab experiments include its high potency and selectivity, which make it a promising candidate for various applications such as anticancer and antimicrobial agents. In addition, this compound is relatively easy to synthesize and can be obtained in good yields using various methods.
The limitations of using 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated before its use in humans or animals. In addition, this compound may exhibit different effects in different organisms, which need to be taken into account when designing experiments.
Orientations Futures
There are several future directions for the research on 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine. In medicine, this compound can be further studied for its potential as an anticancer agent, particularly in combination with other drugs or therapies. In addition, this compound can also be studied for its potential as an antimicrobial agent against emerging pathogens.
In agriculture, 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine can be further studied for its potential as a herbicide or plant growth regulator, particularly in crops that are important for food security. In addition, this compound can also be studied for its potential as a biopesticide or biofertilizer, which can reduce the use of synthetic chemicals in agriculture.
In materials science, 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine can be further studied for its potential as a building block for the synthesis of functional materials with interesting properties such as luminescence, conductivity, and gas adsorption. In addition, this compound can also be studied for its potential as a catalyst or sensor in various applications.
Conclusion:
In conclusion, 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine is a versatile compound with potential applications in various fields such as medicine, agriculture, and materials science. This compound has shown promising results as an anticancer and antimicrobial agent, herbicide, plant growth regulator, and building block for functional materials. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine.
Méthodes De Synthèse
The synthesis method of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine has been reported in several research articles. One of the most commonly used methods is the reaction of 2-bromo-5-(pyridin-2-yl)-1,3-oxazole with 2-aminopyrazine in the presence of a palladium catalyst. This reaction results in the formation of 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine in good yields. Other methods include the reaction of 2-bromo-5-(pyridin-2-yl)-1,3-oxazole with hydrazine hydrate followed by cyclization with formic acid.
Applications De Recherche Scientifique
2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent. Several studies have reported that 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has also been studied for its potential as an antimicrobial agent. Studies have shown that 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine exhibits potent antibacterial and antifungal activity against a wide range of microorganisms.
In agriculture, 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine has been studied for its potential as a herbicide. Studies have shown that this compound inhibits the growth of several weed species by interfering with their photosynthetic machinery. In addition, this compound has also been studied for its potential as a plant growth regulator. Studies have shown that 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine promotes plant growth and enhances stress tolerance in plants.
In materials science, 2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine has been studied for its potential as a building block for the synthesis of functional materials. This compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs) with interesting properties such as luminescence and gas adsorption.
Propriétés
IUPAC Name |
5-pyrazin-2-yl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O/c1-2-4-13-8(3-1)10-15-11(17-16-10)9-7-12-5-6-14-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHJGBVGRVNXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)





![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)


